Benzamide, 4-chloro-N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]-
CAS No.:
Cat. No.: VC14890710
Molecular Formula: C14H10ClN5O
Molecular Weight: 299.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H10ClN5O |
|---|---|
| Molecular Weight | 299.71 g/mol |
| IUPAC Name | 4-chloro-N-(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)benzamide |
| Standard InChI | InChI=1S/C14H10ClN5O/c15-11-3-1-10(2-4-11)13(21)18-14-17-12(19-20-14)9-5-7-16-8-6-9/h1-8H,(H2,17,18,19,20,21) |
| Standard InChI Key | DUAOPYOSTNISLM-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C(=O)NC2=NNC(=N2)C3=CC=NC=C3)Cl |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Molecular Formula
The IUPAC name 4-chloro-N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]benzamide systematically describes its structure:
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A benzamide backbone substituted with a chlorine atom at the para-position (C4).
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An N-linked 1H-1,2,4-triazole ring at the amide nitrogen.
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A 4-pyridinyl group attached to the 5-position of the triazole.
The molecular formula is C₁₄H₁₀ClN₅O, with an exact mass of 299.0574 g/mol .
Structural Representation
The SMILES notation C1=CN=CC=C1C1=NC(NC(C2=CC=C(C=C2)Cl)=O)=NN1 encodes the connectivity:
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Benzamide fragment:
C2=CC=C(C=C2)Cl(4-chlorophenyl). -
Triazole-pyridine linkage:
C1=CN=CC=C1(4-pyridinyl) bonded toN=C(NC(=O)...)=NN1.
Synthesis and Computational Modeling
Computational Predictions
The HOSE (Hierarchy of Spherical Environments) algorithm was used to predict its NMR and IR spectra, suggesting:
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¹H NMR: Signals for pyridine protons (δ 8.5–9.0 ppm), triazole NH (δ 12–13 ppm), and aromatic protons (δ 7.2–8.0 ppm).
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IR: Stretching vibrations for amide C=O (~1680 cm⁻¹) and triazole C=N (~1600 cm⁻¹) .
Spectroscopic and Physicochemical Properties
Mass Spectrometry
The exact mass (299.0574 u) and molecular weight (299.72 g/mol) align with high-resolution mass spectrometry (HRMS) data, confirming the absence of isotopic impurities .
Solubility and Stability
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Solubility: Predicted to be moderately soluble in polar aprotic solvents (DMF, DMSO) due to the pyridine and triazole groups.
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Stability: Likely stable under ambient conditions but susceptible to hydrolysis in strongly acidic or basic environments owing to the amide bond .
Analytical Data Tables
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₀ClN₅O | |
| Exact Mass | 299.0574 g/mol | |
| SMILES | C1=CN=CC=C1C1=NC(NC(...)=O)=NN1 |
Table 2: Predicted Spectral Peaks
| Technique | Key Peaks |
|---|---|
| ¹H NMR | δ 8.7 (pyridine-H), δ 12.5 (NH) |
| IR | 1680 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N) |
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